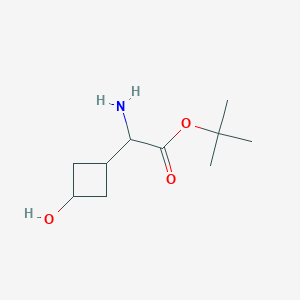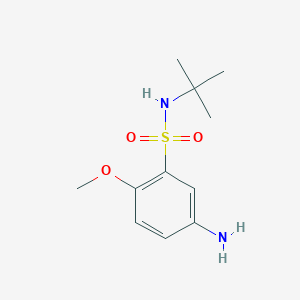![molecular formula C8H21N3 B13936291 1,2-Propanediamine, N1,2-dimethyl-N1-[2-(methylamino)ethyl]-](/img/structure/B13936291.png)
1,2-Propanediamine, N1,2-dimethyl-N1-[2-(methylamino)ethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Propanediamine, N1,2-dimethyl-N1-[2-(methylamino)ethyl]- is a chemical compound with the molecular formula C8H20N2. It is a derivative of propanediamine, characterized by the presence of methyl and methylamino groups. This compound is used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Propanediamine, N1,2-dimethyl-N1-[2-(methylamino)ethyl]- can be synthesized through several methods. One common approach involves the reaction of 1,2-propanediamine with methylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of 1,2-Propanediamine, N1,2-dimethyl-N1-[2-(methylamino)ethyl]- often involves continuous flow processes. These processes utilize fixed-bed reactors where the reactants are passed over a catalyst bed at specific temperatures and pressures. This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,2-Propanediamine, N1,2-dimethyl-N1-[2-(methylamino)ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The methyl and methylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while reduction can produce simpler amines.
Scientific Research Applications
1,2-Propanediamine, N1,2-dimethyl-N1-[2-(methylamino)ethyl]- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2-Propanediamine, N1,2-dimethyl-N1-[2-(methylamino)ethyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity. This binding can inhibit or enhance the function of the target molecules, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N,N’-Dimethyl-1,3-propanediamine: Another derivative of propanediamine with similar chemical properties.
1,2-Ethanediamine, N1,N2-dimethyl-N1,N2-bis[2-(methylamino)ethyl]-: A related compound with additional methylamino groups.
Uniqueness
1,2-Propanediamine, N1,2-dimethyl-N1-[2-(methylamino)ethyl]- is unique due to its specific arrangement of methyl and methylamino groups. This unique structure imparts distinct chemical properties, making it suitable for specialized applications in various fields.
Properties
Molecular Formula |
C8H21N3 |
|---|---|
Molecular Weight |
159.27 g/mol |
IUPAC Name |
1-N,2-dimethyl-1-N-[2-(methylamino)ethyl]propane-1,2-diamine |
InChI |
InChI=1S/C8H21N3/c1-8(2,9)7-11(4)6-5-10-3/h10H,5-7,9H2,1-4H3 |
InChI Key |
HESHGPKESBBDDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN(C)CCNC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(4-Acetylpiperazin-1-yl)cyclobutyl]carbamic acid tert-butyl ester](/img/structure/B13936219.png)

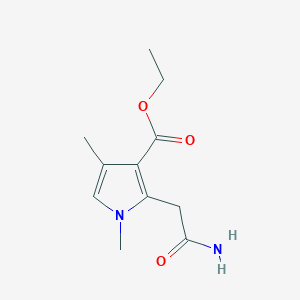
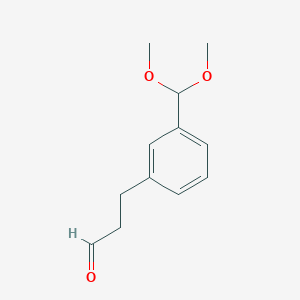
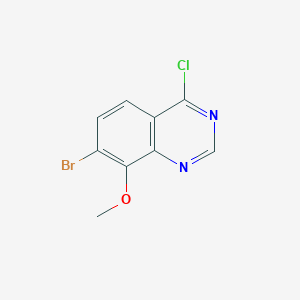
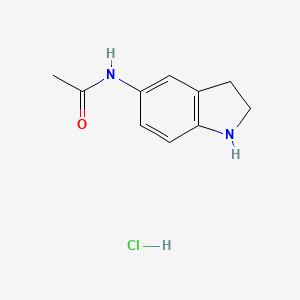
![2-Naphthalenecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,8-dimethoxy-](/img/structure/B13936260.png)
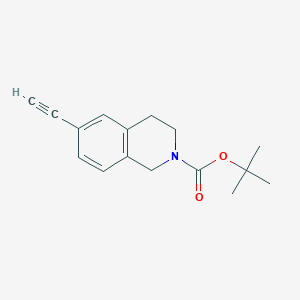
![2-[(1,3-Benzothiazol-2-yl)amino]ethane-1-thiol](/img/structure/B13936269.png)
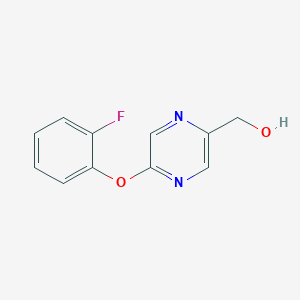
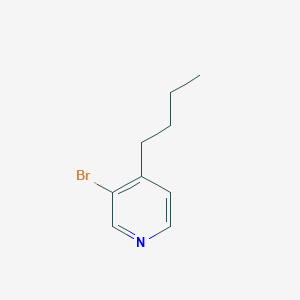
![N-((5-methylfuran-2-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13936283.png)
